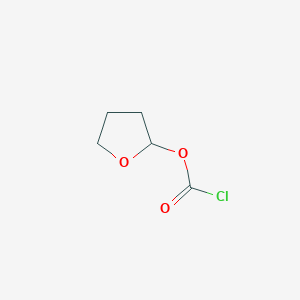
4-Isothiazolecarboxylic acid, 3,5-dichloro-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Isothiazolecarboxylic acid, 3,5-dichloro-, methyl ester is a heterocyclic compound that contains a thiazole ring substituted with chlorine atoms at positions 3 and 5, and a carboxylate ester group at position 4. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiazolecarboxylic acid, 3,5-dichloro-, methyl ester typically involves the reaction of 3,5-dichloro-1,2-thiazole with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .
化学反応の分析
Types of Reactions
4-Isothiazolecarboxylic acid, 3,5-dichloro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
4-Isothiazolecarboxylic acid, 3,5-dichloro-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in the development of new therapeutic agents for treating infections and cancer.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
作用機序
The biological activity of 4-Isothiazolecarboxylic acid, 3,5-dichloro-, methyl ester is attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their function and leading to antimicrobial or anticancer effects. The exact molecular pathways involved may vary depending on the specific biological context .
類似化合物との比較
Similar Compounds
- Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate
- 2,4-Disubstituted thiazoles
- Bisthiazole derivatives
Uniqueness
4-Isothiazolecarboxylic acid, 3,5-dichloro-, methyl ester is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 3 and 5 enhances its reactivity and potential for further functionalization .
特性
CAS番号 |
3889-60-9 |
|---|---|
分子式 |
C5H3Cl2NO2S |
分子量 |
212.05 g/mol |
IUPAC名 |
methyl 3,5-dichloro-1,2-thiazole-4-carboxylate |
InChI |
InChI=1S/C5H3Cl2NO2S/c1-10-5(9)2-3(6)8-11-4(2)7/h1H3 |
InChIキー |
OHMQCUWHTPCGQL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(SN=C1Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Chloro-2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline](/img/structure/B8341344.png)


![4-Chlorobenzo[d][1,3]dioxol-5-amine](/img/structure/B8341370.png)





![1-(3-(Quinolin-6-ylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)ethanone](/img/structure/B8341410.png)




